molecular formula C20H17FN2O3 B2483421 1-allyl-N-(4-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide CAS No. 941923-52-0

1-allyl-N-(4-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No. B2483421
CAS RN: 941923-52-0
M. Wt: 352.365
InChI Key: XJAHBVPXACBLNF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to our compound of interest often involves complex organic reactions, starting from basic components like 3-nitrophthalic anhydride, α-haloketones, and primary amines. For instance, the preparation of 2-phenyl-3-hydroxyquinoline-4(1H)-one-5-carboxamides as potential anticancer and fluorescence agents showcases a methodology that could be analogous to synthesizing our target compound. These processes highlight the synthetic strategies and chemical transformations essential in obtaining such complex molecules with potential biological activity (Funk et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds in this class has been studied through various techniques, including X-ray crystallography. These analyses provide insights into the compound's conformation, molecular interactions, and potential binding mechanisms with biological targets. While specific studies on the molecular structure of "1-allyl-N-(4-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide" are not highlighted, analogous compounds have been characterized to understand their structural basis of action (Hao et al., 2017).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds can be elucidated through their synthesis and subsequent reactions, such as bromination, which reveals the compound's functional group reactivity and stability. Studies on similar quinoline derivatives demonstrate their reactivity towards halogenation and other chemical modifications, which could significantly impact their biological activity and physical properties (Ukrainets et al., 2011).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and fluorescence, of these compounds are crucial for their practical applications. While specific data on "1-allyl-N-(4-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide" are not available, analogous compounds have been explored for their fluorescent properties, offering insights into how structural modifications influence these characteristics (Funk et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and the potential for further functionalization, are essential for understanding the compound's utility in various applications. Studies on related compounds provide a foundation for predicting how "1-allyl-N-(4-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide" might behave in chemical reactions and its suitability for further development (Ukrainets et al., 2011).

Scientific Research Applications

Chemical Properties and Reactions

  • The behavior of 1-allyl-N-(4-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide under various conditions has been a subject of research. For instance, Ukrainets et al. (2011) studied the bromination of 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid pyridinylmethylene hydrazides. They discovered that the 1-N-allyl derivative characteristically undergoes halocyclization, forming oxazolo[3,2-a]-quinoline, a distinct reaction pattern compared to other derivatives (Ukrainets et al., 2011).

Biological Activities

  • In the realm of pharmacology, several studies have focused on derivatives of 1,4-dihydroquinoline-3-carboxamide for their potential biological activities. For instance, Sultana et al. (2013) identified the anti-inflammatory potential of certain derivatives. They found that specific analogs exhibited potent effects on oxidative burst activity in blood phagocytes and inhibited T-cell proliferation, indicating significant immunomodulatory properties (Sultana et al., 2013).

Synthetic Methods and Applications

  • The synthesis and application of related compounds have been extensively studied. Ukrainets et al. (2013) developed methods for preparing 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid arylalkylamides, demonstrating their potential in various chemical processes (Ukrainets et al., 2013).

Protective Group Applications

  • The use of the allyl group as a protective component in chemical syntheses has been explored. Kunz et al. (1988) described the use of the allyl-ester moiety as a protective principle for carboxy groups in N-acetylneuraminic acid, showcasing the versatility of allyl-related compounds in synthetic chemistry (Kunz et al., 1988).

Antimicrobial Research

  • Patel et al. (2010) synthesized fluoroquinolone-based 4-thiazolidinones, which are closely related to the compound . These compounds were screened for their antibacterial and antifungal activities, highlighting the potential of such derivatives in antimicrobial research (Patel et al., 2010).

properties

IUPAC Name

N-(4-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O3/c1-3-10-23-16-7-5-4-6-14(16)18(24)17(20(23)26)19(25)22-15-9-8-13(21)11-12(15)2/h3-9,11,24H,1,10H2,2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJAHBVPXACBLNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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